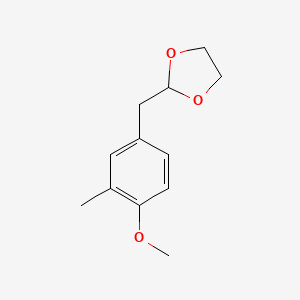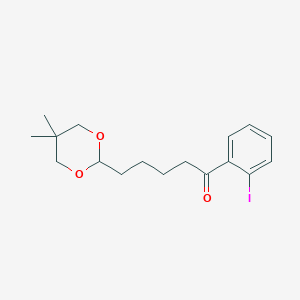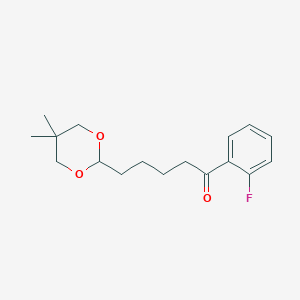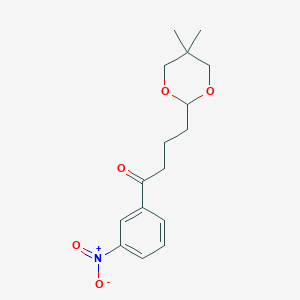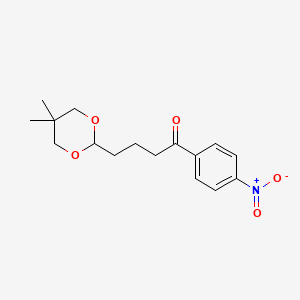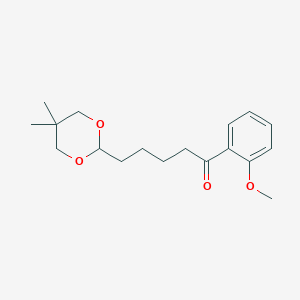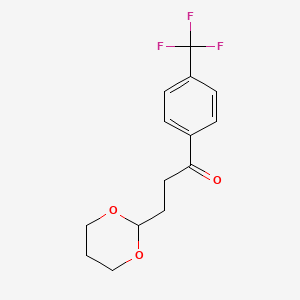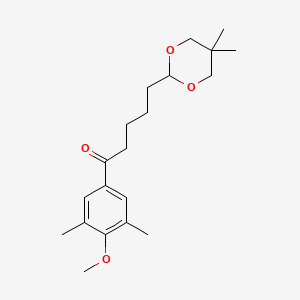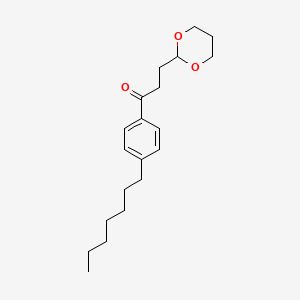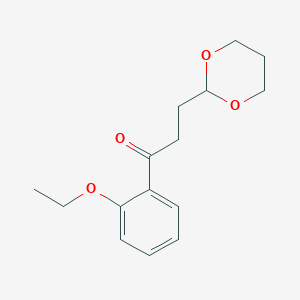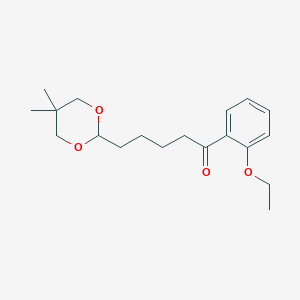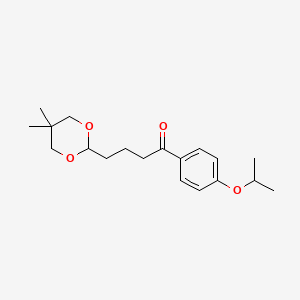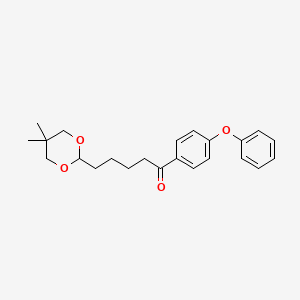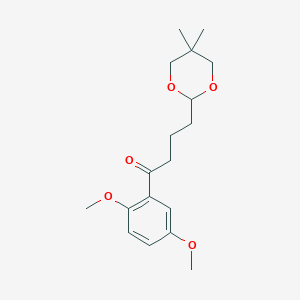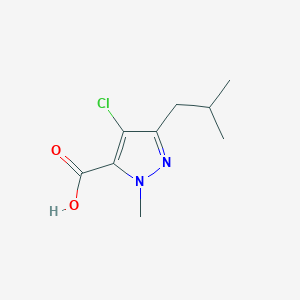
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid (4C1M3MPCP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a chlorinated pyrazole that has a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Electrosynthesis
- Electrosynthesis of Chloropyrazolecarboxylic Acids : Research has demonstrated the efficient synthesis of 4-Chlorosubstituted pyrazolecarboxylic acids through chlorination of corresponding acids. This process depends on the structures of initial pyrazolecarboxylic acids, with varying yields based on different substituents and their positions on the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2009).
Structural and Spectral Investigations
- Investigations of Pyrazole-4-Carboxylic Acid Derivatives : Studies focusing on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives have been conducted, incorporating both experimental and theoretical approaches. This includes characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing insight into the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).
Aurora Kinase Inhibition
- Potential in Cancer Treatment : Certain compounds, including those related to pyrazolecarboxylic acid, have been identified as inhibitors of Aurora A kinase. This suggests their potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Molecular Docking Studies
- Synthesis and Molecular Docking : New derivatives of pyrazolecarboxylic acids have been synthesized, with molecular docking studies conducted to predict their binding interactions with target proteins, such as the EGFR. This research contributes to understanding the potential pharmacological applications of these compounds (Reddy et al., 2022).
Synthesis and Crystal Structures
- Synthesis and Structural Analysis : Various studies have focused on synthesizing new derivatives of pyrazolecarboxylic acids and analyzing their crystal structures. These investigations have provided valuable insights into the chemical properties and potential applications of these compounds in different fields (Shen et al., 2012).
Antibacterial Activities
- Antibacterial Properties : Research on metal complexes with pyrazole carboxylic acids, including those with chloro substituents, has revealed their potential antibacterial properties. These studies contribute to the exploration of new antibacterial agents (Liu et al., 2014).
Novel Applications
- Optical Nonlinearity and Potential NLO Materials : Pyrazolecarboxylate derivatives have been investigated for their optical nonlinearity, indicating their potential as materials for optical limiting applications. This opens up new avenues in materials science for developing novel optical materials (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5(2)4-6-7(10)8(9(13)14)12(3)11-6/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOALHKKXZVQFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

